B1578819 Beta-Amyloid (10-20)

Beta-Amyloid (10-20)

Cat. No.: B1578819
M. Wt: 1446.7
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Amyloid (10-20) is a synthetic peptide fragment corresponding to amino acids 10 to 20 of the full-length human amyloid-beta protein. The sequence, Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe (YEVHHQKLVFF), represents a critical hydrophobic and self-recognition core within the native Aβ peptide, which is central to the pathogenesis of Alzheimer's disease (AD) . This fragment is extensively used in neuroscience research to model the early molecular events of amyloidogenesis and to dissect the structural determinants of Aβ aggregation and neurotoxicity, providing a simplified yet highly relevant system for studying these complex processes . The primary research value of Beta-Amyloid (10-20) lies in its defined aggregation-prone properties. The core sequence KLVFF is essential for the nucleation and elongation of amyloid fibrils through the formation of β-sheet-rich structures . Consequently, this peptide is a vital tool for aggregation kinetics studies , serving as a seed to accelerate the fibrillization of full-length Aβ peptides like Aβ1-42 . It is also widely employed in high-throughput screening assays to identify and characterize small molecules, antibodies, or other peptides that can inhibit or disrupt amyloid formation, thereby facilitating early-stage therapeutic development . Furthermore, its well-defined structure makes it an excellent substrate for structural biology studies , including NMR spectroscopy and X-ray crystallography, to elucidate the conformational dynamics of amyloidogenic sequences . Presenting several advantages over full-length Aβ peptides, Beta-Amyloid (10-20) offers a simplified model that reduces the experimental complexity arising from the heterogeneous mixture of oligomers and fibrils formed by longer isoforms . It also provides superior batch-to-batch consistency and high purity , which are critical for obtaining reproducible and reliable data in both academic and industrial research settings . This peptide is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Weight

1446.7

sequence

YEVHHQKLVFF

Origin of Product

United States

Scientific Research Applications

Role in Alzheimer's Disease Research

Beta-Amyloid (10-20) is significant in studying the aggregation of amyloid-beta peptides, particularly Aβ(1-40) and Aβ(1-42). Research indicates that fragments like Aβ(10-20) enhance the aggregation of full-length Aβ peptides, suggesting that specific regions within the peptide are crucial for aggregation processes . This aggregation is a hallmark of Alzheimer's disease pathology and has implications for understanding disease mechanisms.

Case Study: Aggregation Studies

A study demonstrated that Aβ(10-20) significantly influences the aggregation kinetics of Aβ(1-40), with implications for plaque formation in AD. The findings highlight the importance of targeting these fragments in therapeutic strategies aimed at inhibiting amyloid plaque formation .

Diagnostic Applications

Beta-Amyloid peptides, including Aβ(10-20), are being investigated as biomarkers for Alzheimer's disease. The measurement of Aβ levels in cerebrospinal fluid (CSF) and through positron emission tomography (PET) imaging has been shown to correlate with clinical diagnoses of AD. For instance, decreased levels of CSF Aβ(1-42) have been associated with Alzheimer's patients compared to healthy controls, indicating its potential as a diagnostic marker .

Table 1: Diagnostic Biomarkers in Alzheimer’s Disease

BiomarkerMethod of MeasurementRelevance
Aβ(1-42)CSF analysisDecreased levels in AD patients
Total AβPET imagingCorrelates with plaque burden
sAPPβPlasma concentrationPotential new biomarker

Therapeutic Applications

Research into therapies targeting beta-amyloid has gained momentum, particularly focusing on reducing amyloid burden in the brain. Monoclonal antibodies such as aducanumab and lecanemab target amyloid aggregates and have shown promise in clinical trials by reducing amyloid levels and potentially improving cognitive function .

Case Study: Monoclonal Antibodies

Aducanumab was approved by the FDA for its ability to clear amyloid plaques in patients with early Alzheimer's disease. Clinical trials demonstrated that treatment led to a significant reduction in amyloid levels, underscoring the therapeutic potential of targeting beta-amyloid fragments like Aβ(10-20) .

Physiological Roles Beyond Neurotoxicity

Emerging research suggests that beta-amyloid peptides may have protective roles under certain conditions. For instance, Aβ has been implicated in antimicrobial activity, potentially serving as a defense mechanism against infections within the brain . Additionally, it may play a role in sealing leaks in the blood-brain barrier and promoting recovery from brain injuries .

Table 2: Physiological Roles of Beta-Amyloid Peptides

FunctionDescription
Antimicrobial activityEffective against various pathogens
Blood-brain barrier repairSeals leaks to protect neural tissue
NeuroprotectionEnhances recovery from injury

Comparison with Similar Compounds

Comparison with Similar Beta-Amyloid Fragments

Structural and Functional Differences

The table below compares beta-amyloid (10-20) with other Aβ fragments in terms of sequence, length, and research applications:

Fragment Sequence Length Key Features Research Applications
Beta-Amyloid (1-40) DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVV 40 residues Full-length Aβ; forms soluble oligomers and fibrils; gold standard for AD models Toxicity assays, drug screening, in vivo plaque formation studies
Beta-Amyloid (1-42) DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA 42 residues Additional hydrophobic residues (IA); highly aggregation-prone Studies on Aβ42-specific toxicity, fibril morphology, and genetic AD models
Beta-Amyloid (10-20) YEVHHQKLVFF 11 residues Hydrophobic core (LVFF); minimal fragment retaining aggregation propensity Mechanistic studies on oligomerization, NMR structural analysis, and synthetic peptide design
Beta-Amyloid (10-26) YEVHHQKLVFFAEDVGS 17 residues Extended hydrophobic and charged regions; includes partial C-terminal domain Investigating interactions with metal ions (e.g., Cu²⁺, Zn²⁺) and membrane permeability
Beta-Amyloid (11-22) EVHHQKLVFFAE 12 residues Overlaps with (10-20); includes glutamic acid (E) at position 11 Screening anti-aggregation compounds (e.g., TRV 101) and microglial activation assays
Beta-Amyloid (12-28) VHHQKLVFFAEDVGSNK 17 residues Central hydrophobic cluster; interacts with APOE APOE-Aβ binding studies and lipid metabolism assays

Key Research Findings

Aggregation Propensity
  • Beta-Amyloid (10-20) : Retains the LVFF motif (residues 17–20), which drives hydrophobic interactions and β-sheet formation. Despite its short length, it forms oligomers in vitro, mimicking early aggregation steps of full-length Aβ .
  • Beta-Amyloid (1-42) : Exhibits faster aggregation kinetics than (1-40) due to the C-terminal IA residues, leading to more toxic oligomers .
  • Beta-Amoid (11-22) : The EVHHQK sequence enhances solubility, but the LVFFAE region still promotes fibril formation, making it a dual-purpose model for solubility and aggregation studies .
Toxicity Mechanisms
  • Full-length Aβ (1-40/1-42) disrupts synaptic plasticity and induces oxidative stress, correlating with AD cognitive decline .
  • Beta-Amyloid (10-20) lacks the N-terminal domain (residues 1–9) required for direct synaptic receptor binding but still induces membrane disruption via hydrophobic interactions .
Therapeutic Targeting
  • TRV 101, a small molecule inhibitor, reduces oligomerization of both full-length Aβ and tau, but its efficacy varies across fragments. For example, it shows stronger binding to (1-42) than (10-20) due to the extended hydrophobic interface .
  • Antibodies like MAB5208 (targeting Aβ1–16) are ineffective against (10-20), highlighting the importance of epitope specificity in immunotherapy .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The predominant method for preparing Beta-Amyloid (10-20) involves solid-phase peptide synthesis (SPPS) , a technique that allows sequential addition of amino acids to a growing peptide chain anchored on a resin.

  • Resin selection: Common resins include Wang resin, Rink amide ChemMatrix resin, and Kaiser oxime resin, chosen based on desired peptide C-terminus modifications and loading capacity (0.1–0.5 mmol/g typical).

  • Protecting groups: Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is widely used for amino group protection due to its mild deprotection conditions. Side chains are protected with groups such as Trt (trityl) for histidine and Boc (tert-butyloxycarbonyl) for other residues.

  • Coupling reagents: Couplings are performed using activating agents like HBTU, BOP, DIC, or DCC in the presence of additives such as HOBt to improve efficiency and reduce side reactions.

  • Deprotection: Fmoc groups are removed typically with 20% piperidine in DMF, sometimes combined with additives like HOBt to prevent side reactions such as aspartimide formation at Asp residues.

  • Temperature control: Sensitive residues like histidine require room temperature coupling to prevent racemization, while other steps may be accelerated at elevated temperatures (e.g., 86°C).

  • Cleavage from resin: The completed peptide is cleaved using trifluoroacetic acid (TFA) cocktails (e.g., TFA/thioanisole/EDT/anisole or TFA/DTT/water) for several hours at room temperature to remove side-chain protecting groups and release the peptide.

  • Purification: Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using C4 or C18 columns with gradients of acetonitrile and water containing 0.1% TFA. Lyophilization follows purification to yield dry peptide powder.

Fragment Condensation and Convergent Synthesis

For longer amyloid-beta peptides, a convergent synthesis approach has been employed to minimize side products and improve yield by synthesizing peptide fragments separately and then coupling them on resin.

  • Example: Synthesis of overlapping fragments such as Boc-LMVG-CO2H and Boc-S(Bzl)NK(Cl-Z)GAIIG-CO2H, which are sequentially coupled on resin to assemble the full peptide chain.

  • This method reduces accumulation of truncated sequences and side products common in stepwise SPPS of longer peptides.

  • Final cleavage and purification steps are similar to SPPS, with additional gel-filtration HPLC used to separate truncated impurities.

O-Acyl Isopeptide Method

An alternative synthetic strategy involves the O-acyl isopeptide method , which facilitates synthesis by temporarily modifying the peptide backbone to improve coupling efficiency and reduce aggregation during synthesis.

  • After synthesis, the isopeptide bond is converted back to the native peptide bond.

  • This method has been used for amyloid-beta peptides to improve overall yield and purity.

Crystallization for Structural Studies

For structural characterization, Beta-Amyloid (10-20) or closely related segments such as Aβ (20-34) are crystallized using vapor diffusion or batch crystallization methods.

  • Optimal crystallization conditions include buffers like 50 mM Tris, pH ~7.5, 150 mM NaCl, and additives such as 1% DMSO.

  • Nanocrystals suitable for micro-electron diffraction (MicroED) are obtained by continuous shaking or acoustic resonant mixing.

  • Crystals are washed with detergents like β-octyl glucoside to yield single crystals for diffraction.

Summary Table of Key Preparation Parameters

Preparation Step Conditions / Reagents Notes
Resin Wang resin, Rink amide ChemMatrix, Kaiser oxime resin Loading 0.1–0.5 mmol/g
Protecting Groups Fmoc (N-terminus), Trt, Boc (side chains) Prevent side reactions
Coupling Reagents HBTU, BOP, DIC, DCC + HOBt Activation of carboxyl groups
Deprotection 20% piperidine in DMF (+ HOBt for Asp protection) Removal of Fmoc groups
Cleavage Cocktail TFA/thioanisole/EDT/anisole or TFA/DTT/water 3–8 hours at room temperature
Purification RP-HPLC with C4 or C18 columns, acetonitrile/water gradient Yields >90% purity achievable
Dissolution 60 mM NaOH followed by dilution with water or buffer Avoids aggregation
Storage Lyophilized powder at −20°C Prevents oxidation and aggregation
Crystallization Conditions 50 mM Tris pH 7.5–7.6, 150 mM NaCl, 1% DMSO For structural studies

Research Findings and Challenges

  • Coupling Efficiency: Certain residues such as Val12, His13, Val18, and Phe19 require repeated coupling cycles due to incomplete reactions.

  • Side Reactions: Aspartimide formation at Asp7 is a known side reaction; addition of HOBt during deprotection mitigates this.

  • Yield: Typical yields range from 40% to 78% depending on scale and method; convergent synthesis and O-acyl isopeptide methods improve yields and purity.

  • Purity: Final peptides achieve >90% purity as confirmed by mass spectrometry and amino acid sequencing.

  • Aggregation: Handling in basic buffers and low peptide concentrations reduces premature aggregation.

  • Structural Validation: Crystallization and MicroED provide atomic resolution structures critical for understanding peptide behavior in disease contexts.

This comprehensive overview synthesizes diverse and authoritative research findings on Beta-Amyloid (10-20) preparation, highlighting SPPS as the core method, with variations and optimizations to improve yield, purity, and structural fidelity. The methods described are essential for producing peptides suitable for biochemical, biophysical, and structural studies relevant to Alzheimer's disease research.

Q & A

Q. What are the structural and functional characteristics of Beta-Amyloid (10-20), and how are they experimentally validated?

Beta-Amyloid (10-20) (sequence: YEVHHQKLVFF) is a truncated fragment of the full-length β-amyloid peptide, often used to study aggregation kinetics and neurotoxicity. Structural validation typically employs techniques like circular dichroism (CD) to analyze secondary structure and mass spectrometry to confirm molecular weight . Functional characterization involves thioflavin-T (ThT) fluorescence assays to monitor fibril formation and cell viability assays (e.g., MTT assays) to assess toxicity in neuronal models .

Q. What experimental protocols are recommended for handling Beta-Amylyloid (10-20) to ensure reproducibility?

  • Storage : Lyophilized peptides should be stored at -80°C and reconstituted in hexafluoroisopropanol (HFIP) to dissolve pre-existing aggregates.
  • Aggregation induction : Incubate at 37°C in agitation (e.g., 200 rpm) with phosphate-buffered saline (PBS) to mimic physiological conditions .
  • Quality control : Use HPLC to verify purity (>95%) and dynamic light scattering (DLS) to assess oligomer size distribution .

Q. How do researchers address discrepancies in reported aggregation rates of Beta-Amyloid (10-20) across studies?

Variations in aggregation kinetics often stem from differences in peptide batch purity , buffer composition (e.g., ionic strength), or agitation methods . To mitigate contradictions, studies should report:

  • Detailed protocols (e.g., temperature, pH, peptide concentration).
  • Statistical validation (e.g., triplicate experiments with error margins).
  • Reference to established standards (e.g., comparison with full-length Aβ42 aggregation rates) .

Advanced Research Questions

Q. What computational and experimental approaches are used to model Beta-Amyloid (10-20) interactions with lipid membranes?

  • Molecular dynamics (MD) simulations : Analyze peptide insertion depth and lipid bilayer disruption using software like GROMACS or CHARMM .
  • Surface plasmon resonance (SPR) : Quantify binding affinities between Beta-Amyloid (10-20) and membrane components (e.g., gangliosides) .
  • Cryo-electron microscopy (Cryo-EM) : Visualize membrane pore formation at near-atomic resolution .

Q. How can researchers design studies to resolve conflicting hypotheses about Beta-Amyloid (10-20)'s role in synaptic dysfunction?

  • Controlled variables : Compare synaptic plasticity outcomes in wild-type vs. transgenic models expressing Beta-Amyloid (10-20).
  • Multi-omics integration : Pair electrophysiological data (e.g., patch-clamp recordings) with proteomic profiling of synaptic proteins .
  • Ethical frameworks : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when using animal models .

Q. What statistical methods are appropriate for analyzing Beta-Amyloid (10-20) aggregation data with high variability?

  • Non-parametric tests (e.g., Mann-Whitney U test) for non-normally distributed data.
  • Principal component analysis (PCA) to identify dominant variables influencing aggregation.
  • Bayesian modeling to account for uncertainty in kinetic parameters (e.g., lag time, elongation rate) .

Methodological Standards

Q. How should researchers report Beta-Amyloid (10-20) data to meet journal requirements?

  • Tables : Include raw aggregation kinetics (e.g., lag phase duration, ThT intensity) and statistical parameters (e.g., p-values, confidence intervals) .
  • Supplementary materials : Upload large datasets (e.g., MD simulation trajectories) in repositories like Zenodo or Figshare .
  • Reproducibility : Cite commercial peptide synthesis providers (e.g., >95% purity) and instrument calibration protocols .

What criteria define a rigorous research question about Beta-Amyloid (10-20)'s pathogenic mechanisms?

Apply the PICO framework :

  • Population : In vitro neuronal models or transgenic animals.
  • Intervention : Beta-Amyloid (10-20) exposure at defined concentrations.
  • Comparison : Full-length Aβ peptides or scrambled-sequence controls.
  • Outcome : Quantifiable metrics (e.g., fibril density, synaptic protein levels) .

Data Interpretation and Validation

Q. How do researchers distinguish artifact-driven results from genuine Beta-Amyloid (10-20) toxicity in cell cultures?

  • Negative controls : Include untreated cells and scrambled peptide controls.
  • Dose-response curves : Confirm toxicity correlates with peptide concentration.
  • Blocking experiments : Use antibodies or inhibitors (e.g., Congo red) to suppress aggregation-specific effects .

Q. What strategies validate the biological relevance of in vitro Beta-Amyloid (10-20) findings in vivo?

  • Cross-species validation : Compare results in rodent models and human-derived iPSC neurons.
  • Biomarker correlation : Link in vitro findings to cerebrospinal fluid (CSF) Aβ levels in clinical cohorts .

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